molecular formula C8H10O5 B561187 2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid CAS No. 19705-32-9

2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid

Cat. No.: B561187
CAS No.: 19705-32-9
M. Wt: 186.163
InChI Key: KOJXTLAHKLTNAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid is a carboxylic acid derivative featuring a furan ring substituted with a ketone group (4-oxofuran) linked via an ethoxy spacer to an acetic acid moiety. Such compounds are often intermediates in pharmaceutical synthesis or bioactive agents, leveraging the carboxylic acid group for solubility and the substituent for target-specific interactions .

Properties

CAS No.

19705-32-9

Molecular Formula

C8H10O5

Molecular Weight

186.163

IUPAC Name

2-[2-(4-oxofuran-2-yl)ethoxy]acetic acid

InChI

InChI=1S/C8H10O5/c9-6-3-7(13-4-6)1-2-12-5-8(10)11/h3H,1-2,4-5H2,(H,10,11)

InChI Key

KOJXTLAHKLTNAF-UHFFFAOYSA-N

SMILES

C1C(=O)C=C(O1)CCOCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid involves several steps, starting from the isolation of the precursor compounds from the fungal culture. The chemical structure of this compound was elucidated through various spectroscopic techniques, including nuclear magnetic resonance and mass spectrometry .

Industrial Production Methods: Industrial production of this compound is typically achieved through large-scale fermentation of Oospora astringenes. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce different substituents into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .

Scientific Research Applications

2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Chromenyl Derivatives

  • Example: 2-(2-((3-(4-cyanobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethoxy)acetic acid (3f) Molecular Weight: 393.8 g/mol (ESI-MS) Key Features: Incorporates a chromen-2-one core with a cyanobenzyl group. This structure is associated with anti-intrahepatic cholestasis activity, likely due to nitric oxide donor properties. Synthesis: Derived from intermediate 3e with 100% yield, indicating efficient coupling under mild conditions .
  • Comparison : The chromenyl group introduces planar aromaticity and electron-withdrawing effects, enhancing binding to biological targets compared to the 4-oxofuran moiety, which may offer different electronic and steric profiles.

Fluorophenyl and Piperazinyl Derivatives

  • Example: 2-[2-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride Key Features: A piperazinyl-fluorophenyl hybrid with a dihydrochloride salt form, improving solubility. Such compounds are explored as antihistamines or antipsychotics due to their affinity for neurotransmitter receptors . This structural difference likely alters pharmacokinetics (e.g., blood-brain barrier penetration).

Fmoc-Protected Amino Derivatives

  • Example: {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid Molecular Weight: 385.41 g/mol Key Features: The Fmoc (fluorenylmethyloxycarbonyl) group enables use in solid-phase peptide synthesis, offering orthogonal protection for amino acids . Comparison: While 4-oxofuran derivatives lack amino-protecting groups, their ketone functionality could serve as a reactive site for conjugation, analogous to the Fmoc group’s role in peptide elongation.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituent Solubility Features
2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid (hypothetical) ~200–220 (estimated) 4-Oxofuran Moderate solubility in polar solvents due to acetic acid moiety
[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid 224.21 4-Methoxyphenyl Enhanced lipophilicity vs. oxofuran derivatives
2-(2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy)acetic acid 299.28 Dibenzofuran Low aqueous solubility due to bulky aromatic system

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